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Introduction

c-Met-IN-12, also identified as compound 4r, is a potent and orally active type Il inhibitor of the
c-Met kinase.[1][2] The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor
(HGF), are crucial regulators of cellular growth, maotility, and invasion. Dysregulation of the
HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers,
making it a significant target for therapeutic intervention. This technical guide provides a
detailed overview of the kinase selectivity profile of c-Met-IN-12, including its inhibitory activity
against its primary target and key off-target kinases. It also outlines a representative
experimental protocol for assessing kinase inhibition and visualizes the relevant signaling
pathways.

Kinase Selectivity Profile of c-Met-IN-12

c-Met-IN-12 demonstrates high potency against its primary target, the c-Met kinase, with a
reported half-maximal inhibitory concentration (IC50) of 10.6 nM.[1][2] Beyond its on-target
activity, c-Met-IN-12 exhibits significant inhibitory effects on other members of the TAM (Tyro3,
Axl, Mer) family of receptor tyrosine kinases.

Quantitative Inhibition Data:
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Kinase Target IC50 (nM) Percent Inhibition @ 1pyM
c-Met 10.6 Not Reported

AXL >1000 >80%

Mer >1000 >80%

TYRO3 >1000* >80%

Note: Specific IC50 values for AXL, Mer, and TYROS3 are not publicly available. The data
indicates greater than 80% inhibition at a concentration of 1 uM.[1][2]

A comprehensive quantitative selectivity profile of c-Met-IN-12 against a broader panel of
kinases is not currently available in the public domain.

Experimental Protocols

The following is a representative biochemical kinase assay protocol for determining the 1C50
values of kinase inhibitors like c-Met-IN-12. This protocol is based on established
methodologies such as the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro inhibitory activity of c-Met-IN-12 against a panel of purified
protein kinases.

Materials:

Recombinant human kinase enzymes (e.g., c-Met, AXL, Mer, TYRO3)
» Kinase-specific peptide substrate

o Adenosine triphosphate (ATP)

e c-Met-IN-12 (or other test compounds)

» Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 2 mM
DTT)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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o 384-well white assay plates
o Plate reader capable of luminescence detection
Procedure:

o Compound Preparation: Prepare a serial dilution of c-Met-IN-12 in 100% DMSO. A typical
starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to
achieve the desired final concentrations for the assay. The final DMSO concentration in the
assay should be kept low (e.g., <1%) to avoid interference.

e Assay Plate Setup:

o Add 2.5 puL of the diluted c-Met-IN-12 or control (DMSO vehicle) to the appropriate wells of
a 384-well plate.

o Add 2.5 uL of the kinase/substrate mixture to each well.

e Initiation of Kinase Reaction: Add 5 pL of ATP solution to each well to start the reaction. The
final ATP concentration should be at or near the Km value for each specific kinase.

 Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
e Termination and Signal Generation:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 10 uL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal. Incubate for 30 minutes at room temperature.

o Data Acquisition: Measure the luminescence of each well using a plate reader.
o Data Analysis:

o The luminescent signal is proportional to the amount of ADP produced and thus reflects
the kinase activity.
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o Plot the percentage of kinase inhibition against the logarithm of the c-Met-IN-12
concentration.

o Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response
curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

c-Met and the TAM kinases (AXL, Mer, TYRO3) are receptor tyrosine kinases that, upon
activation by their respective ligands, initiate downstream signaling cascades that regulate
critical cellular processes such as proliferation, survival, and migration.

c-Met Signaling Pathway
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Caption: c-Met signaling pathway initiated by HGF binding.
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TAM Kinase (AXL, Mer, TYRO3) Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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